molecular formula C10H8N2S B025716 5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine CAS No. 106723-71-1

5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine

Cat. No.: B025716
CAS No.: 106723-71-1
M. Wt: 188.25 g/mol
InChI Key: OXAXQPPMFFOYEB-UHFFFAOYSA-N
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Description

5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine is a sophisticated tricyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. This fused molecular architecture, incorporating pyrrole, thiophene, and pyrazine rings, is designed to mimic privileged structures found in biologically active molecules and serves as a key scaffold for the development of novel therapeutic agents. Primary Research Applications and Value: • Oncology Research: This compound belongs to a class of fused heterocycles, such as pyrrolopyrimidines and thienopyrimidines, which are widely investigated as potent antitumor agents . Its planar, aromatic structure allows for potential intercalation or interaction with biological targets, making it a valuable scaffold for designing new kinase inhibitors and cytotoxic agents . • Kinase Inhibition Profiling: The structural motif is similar to cores used in inhibitors targeting critical signaling kinases. Researchers can utilize this compound to explore inhibition of protein kinases such as the Atypical Protein Kinase C (aPKC) isoforms, which are implicated in controlling vascular permeability and inflammation . • Chemical Biology and Probe Development: This high-purity compound is an essential building block for constructing diverse chemical libraries. It is ideal for structure-activity relationship (SAR) studies, allowing researchers to investigate how modifications to the core structure affect potency and selectivity against a chosen target . Research Utility and Synthonic Considerations: The core structure is a feature in compounds undergoing clinical trials, underscoring its therapeutic potential . The strategic incorporation of nitrogen and sulfur heteroatoms within a compact, fused ring system enhances the molecule's ability to engage in key hydrogen bonding and hydrophobic interactions with enzyme binding pockets . The methyl substituent at the 5-position offers a site for further synthetic modification, enabling fine-tuning of the compound's physicochemical properties and binding affinity. Disclaimer: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

8-methyl-5-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-7-8-3-2-5-12(8)9-4-6-13-10(9)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAXQPPMFFOYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)N3C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618129
Record name 5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106723-71-1
Record name 5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Buchwald–Hartwig Amination and Oxidative Cyclodehydrogenation

A pivotal method involves a domino Buchwald–Hartwig amination/intramolecular oxidative cyclodehydrogenation sequence (Scheme 1). Starting from 2-bromophenyl-substituted 1,4-diazine precursors, this protocol employs Pd(OAc)₂ (10 mol%) and tricyclohexylphosphine (PCy₃) (20 mol%) in degassed 1,4-dioxane at reflux (15 h). Base optimization identified K₃PO₄ as superior, facilitating C–N bond formation while suppressing side reactions. Post-amination, acid-mediated cyclization (CH₃COOH/EtOH, reflux) constructs the thieno-pyrazine moiety, achieving 45% isolated yield for unsubstituted derivatives.

Table 1: Optimization of Pd-Catalyzed Domino Reaction Conditions

ParameterVariationYield (%)
LigandPCy₃ vs. PPh₃45 vs. 32
BaseK₃PO₄ vs. Cs₂CO₃45 vs. 28
Solvent1,4-Dioxane vs. Toluene45 vs. 19

O-Arylation and N-Alkylation for Side-Chain Functionalization

Functionalization at the pyrrolo-thieno-pyrazine core often proceeds via alkoxide-mediated O-arylation (Scheme 2). For example, sodium hydride (NaH) in DMF generates alkoxides from piperidin-4-ylmethanol derivatives, which subsequently undergo nucleophilic aromatic substitution with brominated precursors (e.g., 3a/b). Reaction at 80°C for 2 h affords O-aryl ethers in 57–83% yield , with N-Boc protection proving essential for stability during purification (SiO₂ chromatography, hexane/EtOAc). Subsequent N-alkylation with fluorobenzyl chlorides (K₂CO₃/KI, DMF, 110°C) introduces pharmacophoric groups, although yields drop to 34–57% due to steric hindrance.

Deprotection and Final Product Isolation

Acidic Deprotection of N-Boc Intermediates

Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1 v/v) efficiently removes N-Boc protecting groups at ambient temperature (1 h), yielding secondary amines (e.g., 5a–b ) in 85–92% yield (Scheme 3). Neutralization with saturated NaHCO₃ followed by extraction (EtOAC/H₂O) and MgSO₄ drying ensures high purity.

Equation 1: Deprotection Reaction

N-Boc-piperidine+TFApiperidinium trifluoroacetate+CO2+(CH3)3CH\text{N-Boc-piperidine} + \text{TFA} \rightarrow \text{piperidinium trifluoroacetate} + \text{CO}2 + \text{(CH}3\text{)}_3\text{CH}

Chromatographic Purification Strategies

Crude products are typically purified via flash chromatography on silica gel (63–200 µm) with gradients of hexane/ethyl acetate (8:2 to 9:1). Polar impurities (e.g., unreacted anilines) elute first, followed by target compounds. For oxygen-sensitive intermediates, 2% triethylamine in CH₂Cl₂ suppresses silica-induced decomposition.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H^1H-NMR (CDCl₃, 400 MHz) of 5-methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine derivatives reveals distinct signals:

  • δ 7.87 (s, 1H) : Aromatic proton on thieno-pyrazine

  • δ 6.91 (d, J = 3.9 Hz, 1H) : Pyrrole C–H coupling

  • δ 3.49 (s, 2H) : Methylenic protons adjacent to ether oxygen.

13C^{13}C-NMR corroborates quaternary carbons at δ 154.8 (C=O) and δ 140.1 (aromatic C–S) .

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) of 5-[(1-methylcyclopentylpiperidin-4-yl)methyloxy]-1-methylpyrrolo[1,2-a]thieno[3,2-e]pyrazine ([M+H]⁺) shows m/z 302.1327 (calculated 302.1326), confirming molecular formula C₁₇H₂₄N₃OS .

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency Across Methods

MethodCatalyst SystemYield (%)Purity (HPLC)
Pd-Catalyzed DominoPd(OAc)₂/PCy₃45>95%
O-Arylation/N-AlkylationNaH/K₂CO₃57–8390–98%
TFA DeprotectionCH₂Cl₂/TFA85–92>99%

The Pd-catalyzed domino approach offers streamlined access to the core scaffold but suffers from moderate yields due to competing β-hydride elimination. In contrast, stepwise O-arylation/N-alkylation provides superior control over regiochemistry at the expense of additional synthetic steps .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine derivatives have been studied for their potential as pharmaceutical agents . Research indicates that these compounds can act as inhibitors of gastric acid secretion, making them relevant in treating conditions characterized by excessive gastric acid, such as peptic ulcers .

1.1. Inhibition of Gastric Acid Secretion

  • Mechanism : The compound functions by inhibiting specific pathways involved in gastric acid production.
  • Clinical Relevance : Useful for patients suffering from hyperacidity and related disorders.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazine derivatives against the Hepatitis C virus (HCV). For instance, certain derivatives demonstrated significant inhibitory effects on the RNA-dependent RNA polymerase (RdRp) of HCV, with IC50 values indicating potent activity .

Key Findings :

  • Compound Efficacy : Some derivatives showed IC50 values as low as 0.69 μM against HCV RdRp.
  • Potential Development : These findings suggest avenues for developing antiviral therapies targeting HCV.

Anticancer Properties

The anticancer potential of this compound has also been explored. Various studies indicate that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

3.1. Mechanisms of Action

  • Cell Line Studies : Compounds have shown inhibitory effects on MCF-7 breast cancer cells with IC50 values around 70.9 μM, outperforming some known anticancer agents like resveratrol .
  • In Vivo Studies : Further research is needed to evaluate the efficacy in animal models and potential clinical applications.

Anti-inflammatory Effects

In addition to their antiviral and anticancer activities, these compounds exhibit anti-inflammatory properties by modulating inflammatory pathways such as NF-κB activation and cytokine production.

4.1. Research Insights

  • Protective Effects : Certain derivatives have demonstrated protective effects on endothelial cells damaged by oxidative stress, indicating their potential in cardiovascular diseases .
  • Inflammation Markers : Research shows a reduction in inflammatory markers when treated with these compounds.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical methodologies that enhance its bioactivity through structural modifications.

5.1. Synthetic Approaches

  • Hybridization Techniques : Incorporation of different functional groups has been shown to improve the pharmacological profile of these compounds.
  • Case Studies : Notable examples include the development of cinnamate-pyrazine hybrids that exhibit enhanced bioactivity against specific targets .

Summary Table of Biological Activities

Activity TypeCompound/DerivativeIC50 ValueNotes
Gastric Acid Inhibition5-Methyl DerivativeNot specifiedPotential use in treating peptic ulcers
Antiviral ActivityCinnamate-Pyrazine0.69 μMEffective against HCV RdRp
Anticancer ActivityMCF-7 Inhibitor70.9 μMHigher efficacy than resveratrol
Anti-inflammatoryEndothelial Cell ProtectantVariesReduces oxidative damage

Mechanism of Action

The mechanism of action of 5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Variations in Fused Heterocycles

Compound Class Core Structure Key Substituents Biological Relevance
5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine Pyrrolo + thieno[2,3-e]pyrazine 5-CH₃ 5-HT₄ antagonism
Pyrrolo[1,2-a]thieno[3,2-e]pyrazine Pyrrolo + thieno[3,2-e]pyrazine Piperazine, benzyl/allyl groups 5-HT₃ partial agonism
Pyrido[3',2':4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazine Pyrido + thieno[2,3-e]pyrrolo-pyrazine None (parent structure) Synthetic intermediate

Table 3: Receptor Binding Data

Compound Target Receptor Affinity (Ki or IC₅₀) Selectivity Ratio (vs. 5-HT subtypes)
This compound 5-HT₄ 0.5 µM >100
Piperazinyl-pyrrolo[1,2-a]thieno[3,2-e]pyrazine (14b ) 5-HT₃ 2 nM 10,000
Pyrrolo[1,2-a]quinoxaline 5-HT₂ 15 µM 10

Electronic and Physicochemical Properties

The methyl group at position 5 and fused thiophene influence electronic behavior:

  • Electron-Withdrawing Effects: The thieno[2,3-e] fusion reduces HOMO-LUMO gaps compared to acenaphtho-thienopyrazines (e.g., 3a, ΔE: 2.8 eV vs. 3.5 eV) .
  • Solubility : The 5-methyl group enhances lipophilicity (logP: 2.1) relative to hydroxylated analogs (logP: 1.3), impacting bioavailability .

Biological Activity

5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fused ring system that combines pyrrole, thieno, and pyrazine moieties. This unique structure contributes to its diverse biological activities. The compound's molecular formula is C₁₀H₈N₂S, with a molar mass of approximately 192.25 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. For instance, compounds structurally related to this compound have shown significant inhibitory effects against various cancer cell lines.
  • Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis. For example, compounds with similar structures have been shown to inhibit apoptosis in PC12 cells by modulating mitochondrial pathways and reducing cytochrome c release .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. Studies report that related pyrazine derivatives can inhibit NF-κB signaling and reduce the secretion of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Inhibition of Kinases : Similar compounds have shown strong inhibition against various kinases such as Pim-1 and Pim-2 with IC₅₀ values in the nanomolar range . This suggests that this compound may also act through kinase inhibition.
  • Modulation of Apoptotic Pathways : The compound appears to influence apoptotic pathways by altering the expression levels of Bcl-2 family proteins and caspases . This modulation can lead to reduced cell death in neuronal models.

Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

  • Anticancer Activity : In vitro studies demonstrated that derivatives exhibited IC₅₀ values as low as 0.13 μM against A549 lung cancer cells and 0.18 μM against MCF-7 breast cancer cells . These findings suggest potent anticancer properties worthy of further exploration.
  • Neuroprotective Effects : In a study investigating oxidative stress-induced apoptosis in PC12 cells, a related compound showed an EC₅₀ value of 0.046 μM for protecting against H₂O₂-induced damage . This underscores the neuroprotective potential of compounds within this chemical class.
  • Anti-inflammatory Effects : A series of thienopyrazole compounds were evaluated for their ability to inhibit inflammation-related signaling pathways. One derivative demonstrated significant inhibition of TNF-α secretion and NF-κB translocation .

Summary Table of Biological Activities

Activity TypeEffectiveness (IC₅₀/EC₅₀)Reference
Anticancer (A549)0.13 μM
Anticancer (MCF-7)0.18 μM
NeuroprotectionEC₅₀ = 0.046 μM
Anti-inflammatoryInhibits TNF-α secretion

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 5-methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine and its derivatives?

  • Methodological Answer : The core scaffold is typically synthesized via cyclization reactions. For example, 5-chloropyrrolo[1,2-a]thieno[2,3-e]pyrazine can undergo nucleophilic substitution with amines (e.g., piperazine) under high-temperature conditions (180°C, 4 hours) to yield amine-substituted derivatives . Intramolecular cyclization of N-(1-pyrrolyl)-2-thienylurea precursors via Curtius rearrangement is another approach, producing 5-aminopyrrolothienopyrazine derivatives . Key steps include optimizing reaction time, temperature, and stoichiometry to minimize side products.

Q. How is receptor binding affinity evaluated for 5-HT receptor ligands based on this scaffold?

  • Methodological Answer : Radioligand displacement assays are standard. For 5-HT₃/5-HT₄/5-HT₇ receptor subtypes, competition binding studies using tritiated antagonists (e.g., [³H]GR113808 for 5-HT₄) measure IC₅₀ values. Selectivity is determined by comparing affinity across receptor panels. High-affinity derivatives (nanomolar range) often feature benzyl- or allylpiperazine substituents, while thiophene ring substitutions reduce activity . Data interpretation requires normalization to reference ligands and statistical validation of triplicate measurements.

Advanced Research Questions

Q. How do structural modifications influence selectivity between 5-HT receptor subtypes?

  • Methodological Answer : Systematic SAR studies reveal that:

  • Piperazine substitutions : Bulky groups (e.g., benzyl) enhance 5-HT₃ affinity but reduce 5-HT₄/5-HT₇ selectivity. Allyl groups improve selectivity for 5-HT₇ (up to 10,000-fold vs. 5-HT₃) .
  • Thiophene modifications : Electron-withdrawing groups (e.g., Cl) on the thiophene ring lower 5-HT₄ binding, while electron-donating groups (e.g., methyl) improve it . Computational docking (e.g., AutoDock Vina) can predict interactions with receptor binding pockets, guiding rational design .

Q. What catalytic methods enable the synthesis of imidazo-fused pyrrolothienopyrazines?

  • Methodological Answer : Iridium-catalyzed reactions of sulfoxonium ylides with 2-amino heterocycles yield imidazo[1,2-a]pyrrolo[2,3-e]pyrazines. Ligand control (e.g., nitrogenated ligands) dictates product regiochemistry:

  • Ligand-free conditions : Produce β-keto amines via intramolecular carbene N-H insertion.
  • Ligand-present conditions : Favor intermolecular pathways, forming 7- or 8-substituted imidazopyrrolopyrazines. Kinetic studies confirm reversible Ir-carbene formation as the rate-limiting step .

Q. What in vivo models validate the therapeutic potential of pyrrolothienopyrazine derivatives?

  • Methodological Answer : Partial agonists (e.g., compound 13a) are tested in the Von Bezold-Jarisch reflex (vagal-mediated bradycardia) for 5-HT₃ activity. Anxiolytic effects are assessed in the light/dark test, with dose-response curves (0.1–10 mg/kg) and comparison to positive controls (e.g., diazepam). In vivo efficacy requires pharmacokinetic profiling (e.g., bioavailability, half-life) to correlate plasma concentrations with observed effects .

Data Contradictions and Resolution

Q. How can conflicting data on substituent effects across receptor subtypes be reconciled?

  • Analysis : For example, benzylpiperazine enhances 5-HT₃ affinity but reduces 5-HT₄ selectivity. This discrepancy arises from differences in receptor binding pocket hydrophobicity and steric constraints. Meta-analysis of crystallographic data (e.g., 5-HT₃ vs. 5-HT₄ receptor structures) and molecular dynamics simulations can resolve these contradictions by mapping substituent-receptor interactions .

Methodological Best Practices

Q. What analytical techniques ensure purity and structural fidelity of synthesized derivatives?

  • Guidelines :

  • Purity : HPLC-MS with UV detection (λ = 254 nm) and ≥95% purity thresholds.
  • Structural confirmation : ¹H/¹³C NMR (e.g., characteristic pyrrolothienopyrazine shifts: δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
  • Crystallography : Single-crystal X-ray diffraction for ambiguous cases, particularly with stereochemical complexity .

Emerging Applications

Q. What non-serotonergic applications are emerging for this scaffold?

  • Recent Findings : Pyrrolothienopyrazines (e.g., compound 99) act as bacterial efflux pump inhibitors (EPIs), reducing norfloxacin MIC by 16-fold in S. aureus. Activity depends on substituent flexibility: N,N-diethylamino groups outperform piperidine analogs. In vitro assays (e.g., ethidium bromide accumulation) quantify EPI efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine
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